Cas no 86-98-6 (4,7-Dichloroquinoline)
4,7-Dichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Dichloroquinoline
- 4,7-Dichloroquinone
- 4,7-DICHLOLROQUINOLINE
- 4,7-Dichlor-chinolin
- 4,7-DICHLORCHINOLIN
- 4,7-DICHLOROQUINOLI
- 4,7-dichloro-quinolin
- 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
- 4,7-Dichloroquinoline,tech.
- 4,7-dichloroquinolne
- 4.7-dichloroquinoline
- 7-Dichloroquinoline
- Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
- TL 1473
- 5-20-07-00316 (Beilstein Handbook Reference)
- AI3-50374
- 4, 7-Dichloroquinoline
- AC-10930
- F0001-2149
- UNII-Z61O2HEQ2J
- D77863
- BRN 0125359
- C9-H5-Cl2-N
- BP-12433
- C9H5Cl2N
- CS-O-01361
- 86-98-6
- D1100
- SY001735
- NSC-593
- HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
- EINECS 201-714-7
- FT-0617285
- Amodiaquine Impurity 1
- 4,7-dichlorquinolin
- 4,7 Dichloroquinoline
- SCHEMBL317202
- Z61O2HEQ2J
- 4,7-bis(chloranyl)quinoline
- NCGC00357128-01
- 4,7-Dichloroquinoline, >=99%
- 4,7-dichloroquinolinium
- 4,7-Dichloroquinoline, 97%
- BCP32636
- 1138471-54-1
- BIDD:GT0207
- MFCD00006774
- CAS-86-98-6
- Quinoline,7-dichloro-
- STR01070
- CHEMBL319828
- 4,7- Dichloroquinoline
- 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
- DTXCID7031163
- NSC 593
- DTXSID0052590
- Z104477684
- 4,7-Dichloro-quinoline
- QUINOLINE, 4,7-DICHLORO-
- SB67463
- AKOS000119603
- EN300-20302
- A841902
- Tox21_303863
- HY-59243
- BCP32292
- FT-0617286
- AC-31966
- CS-W020014
- LS-141805
- WLN: T66 BNJ EG IG
- Q27295050
- 4,7Dichloroquinoline
- DICHLOROQUINOLINE, 4,7-
- NSC593
- PS-8247
- Q-200422
- AM81211
- 4,7-Dichloroquinoline (ACI)
- NS00004530
- 47-dichloro-Quinoline
- DB-011261
- Quinoline, 4,7dichloro
- HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
-
- MDL: MFCD00006774
- Inchi: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
- InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
- BRN: 125359
Computed Properties
- Exact Mass: 196.98000
- Monoisotopic Mass: 196.979905
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Acicular crystals
- Density: 1.4178 (rough estimate)
- Melting Point: 81-83 °C (lit.)
- Boiling Point: 148°C/10mmHg(lit.)
- Flash Point: 164 ºC
- Refractive Index: 1.6300 (estimate)
- Solubility: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
- Water Partition Coefficient: Insoluble
- PSA: 12.89000
- LogP: 3.54160
- Solubility: Insoluble in water
4,7-Dichloroquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S22
- RTECS:VB4200000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
4,7-Dichloroquinoline Customs Data
- HS CODE:2933499013
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,7-Dichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2438-50MG |
4,7-Dichloroquinoline |
86-98-6 | 50mg |
¥6592.91 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1118328-25MG |
4,7-Dichloroquinoline |
86-98-6 | United States Pharmacopeia (USP) Reference Standard | 25MG |
¥13512.95 | 2022-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1100-25g |
4,7-Dichloroquinoline |
86-98-6 | 98.0%(GC) | 25g |
¥280.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DY170-100g |
4,7-Dichloroquinoline |
86-98-6 | 98% | 100g |
¥935.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DY170-25g |
4,7-Dichloroquinoline |
86-98-6 | 98% | 25g |
¥249.0 | 2022-05-30 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 141437-25G |
4,7-Dichloroquinoline |
86-98-6 | 25g |
¥936.6 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D74002-100G |
4,7-Dichloroquinoline |
86-98-6 | 100g |
¥949.3 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830840-500g |
4,7-Dichloroquinoline |
86-98-6 | 98% | 500g |
2,295.00 | 2021-05-17 | |
| TRC | D436060-1g |
4,7-Dichloroquinoline |
86-98-6 | 1g |
$ 63.00 | 2023-09-07 | ||
| TRC | D436060-5 g |
4,7-Dichloroquinoline |
86-98-6 | 5g |
$ 65.00 | 2022-01-09 |
4,7-Dichloroquinoline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
2.1 Reagents: Phosphorus oxychloride
Production Method 7
1.2 Solvents: Hexane ; 15 min, rt
2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Production Method 8
2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Production Method 9
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux
Production Method 10
2.1 Solvents: Nitrobenzene ; 90 °C
3.1 Reagents: Phosphorus oxychloride ; rt
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide ; basified
Production Method 14
Production Method 15
1.2 Reagents: Dodecane Solvents: Ethyl acetate ; rt
Production Method 16
Production Method 17
Production Method 18
1.2 Solvents: Hexane ; 15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ; 15 min, rt
3.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Production Method 19
2.1 Reagents: Phosphorus oxychloride ; rt
Production Method 20
2.1 Reagents: Phosphorus oxychloride ; 2 h, heated
2.2 Reagents: Water ; cooled
2.3 Reagents: Ammonium hydroxide ; basified
Production Method 21
2.1 Solvents: Diphenyl ether ; reflux
3.1 Reagents: Phosphorus oxychloride ; 2 h, heated
3.2 Reagents: Water ; cooled
3.3 Reagents: Ammonium hydroxide ; basified
Production Method 22
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux
4,7-Dichloroquinoline Raw materials
- 1,3-diethyl 2-(ethoxymethylidene)propanedioate
- Quinoline, 7-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-
- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 4,7-dichloroquinoline-2-carboxylic acid
- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
- Quinoline,4,7-dichloro-, 1-oxide
- B-ALANINE, N-(3-CHLOROPHENYL)-
- 7-chloroquinolin-4(1H)-one
- Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate
- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one
- 7-Chloroquinolin-4(1H)-one
- 3-QUINOLINECARBOXYLIC ACID, 7-CHLORO-1,4-DIHYDRO-4-OXO-, ETHYL ESTER
4,7-Dichloroquinoline Preparation Products
4,7-Dichloroquinoline Suppliers
4,7-Dichloroquinoline Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4,7-Dichloroquinoline
4,7-Dichloroquinoline (CAS No. 86-98-6): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry
4,7-Dichloroquinoline, with the chemical formula C₉H₅Cl₂N and CAS number 86-98-6, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound serves as a crucial scaffold for the development of various pharmacologically active agents, owing to its unique structural and electronic properties. The presence of two chlorine substituents at the 4- and 7-positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Its significance is further underscored by its applications in the synthesis of drugs targeting diverse therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory diseases.
The< strong>4,7-Dichloroquinoline scaffold is particularly noteworthy for its ability to interact with biological targets through multiple mechanisms. The electron-deficient nature of the quinoline ring, combined with the electron-withdrawing effect of the chlorine atoms, allows for selective binding to proteins and enzymes involved in disease pathways. This property has been exploited in the design of inhibitors that disrupt key biological processes. For instance, derivatives of< strong>4,7-Dichloroquinoline have shown promise in inhibiting enzymes such as kinases and proteases, which are often overexpressed in cancer cells.
In recent years, there has been a surge in research focusing on the< strong>4,7-Dichloroquinoline-based compounds due to their potential in addressing emerging health challenges. One notable area of investigation is its application in developing novel antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of new therapeutic strategies, and< strong>4,7-Dichloroquinoline derivatives have emerged as promising candidates. Studies have demonstrated that certain modifications of this scaffold can enhance binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.
The anticancer potential of< strong>4,7-Dichloroquinoline has also been extensively explored. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by interfering with critical signaling pathways. For example, modifications at the 2- and 3-positions of the quinoline ring have been shown to enhance cytotoxicity against various cancer cell lines. Additionally, preclinical studies have highlighted the ability of these derivatives to inhibit tyrosine kinases, which are integral to tumor progression.
The< strong>4,7-Dichloroquinoline scaffold is not only valuable in drug discovery but also plays a pivotal role in materials science. Its ability to form coordination complexes with metals has led to its use in developing luminescent materials and catalysts. These complexes exhibit unique optical properties that make them useful in sensors and optoelectronic devices. Furthermore, the chlorine substituents facilitate further functionalization, allowing for the creation of tailored materials with specific applications.
The synthesis of< strong>4,7-Dichloroquinoline-based compounds involves well-established methodologies that leverage its reactive chlorinated sites. Common synthetic routes include chlorination of quinoline derivatives and cross-coupling reactions that introduce additional functional groups. Advances in synthetic chemistry have enabled the efficient preparation of complex derivatives with high purity and yield. These advancements are crucial for facilitating further research and development in medicinal chemistry.
The pharmacokinetic properties of< strong>4,7-Dichloroquinoline derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic efficacy. Studies have shown that modifications to the scaffold can significantly influence these properties. For instance, introducing polar groups can enhance oral bioavailability while minimizing toxicity.
In conclusion,< strong>4,7-Dichloroquinoline (CAS No. 86-98-6) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it an ideal scaffold for developing drugs targeting various diseases. The ongoing research into its derivatives continues to uncover new therapeutic possibilities and material applications. As our understanding of biological systems evolves, it is likely that< strong>4,7-Dichloroquinoline-based compounds will play an increasingly important role in addressing global health challenges.
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